molecular formula C9H8BrFO3 B14027114 Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

Cat. No.: B14027114
M. Wt: 263.06 g/mol
InChI Key: FKKKDIDVYXKYJN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring a bromine, fluorine, and hydroxyl group on the benzene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
  • Methyl 4-(bromomethyl)benzoate

Comparison: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

InChI

InChI=1S/C9H8BrFO3/c1-4-3-5(9(13)14-2)7(11)8(12)6(4)10/h3,12H,1-2H3

InChI Key

FKKKDIDVYXKYJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)O)F)C(=O)OC

Origin of Product

United States

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